N-环己基-1-(1,1-二氧代四氢噻吩-3-基)-3-甲基-6-苯基-1H-吡唑并[3,4-b]吡啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This compound was identified through lead optimization efforts, which involved pairing a new ether-based scaffold with a novel sulfone-based head group .
Synthesis Analysis
The synthesis of this compound involved the use of a new ether-based scaffold and a novel sulfone-based head group . The synthetic chemistry work was performed by a team of researchers .Molecular Structure Analysis
The molecular structure of this compound involves a new ether-based scaffold and a novel sulfone-based head group . The structure was designed to identify a potent and selective GIRK1/2 activator .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were designed to create a potent and selective GIRK1/2 activator . The reactions were evaluated in tier 1 DMPK assays, and the resulting compounds displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were evaluated in tier 1 DMPK assays . The compound displayed nanomolar potency as a GIRK1/2 activator and showed improved metabolic stability over the prototypical urea-based compounds .科学研究应用
合成和生物学评估
- Rahmouni 等人 (2016) 的一项研究涉及合成一系列与所讨论化合物在结构上相似的吡唑并嘧啶。这些化合物被评估其细胞毒性和 5-脂氧合酶抑制活性,重点是它们作为抗癌剂的潜力 (Rahmouni 等人,2016)。
抗菌活性
- Hafez 等人 (2015) 报道了多取代和稠合吡唑并吡喃并嘧啶和吡唑并吡喃并三嗪衍生物的合成。这些化合物被测试其抗菌和抗真菌活性,表明它们作为抗菌剂的潜力 (Hafez 等人,2015)。
抗惊厥特性
- Kubicki 等人 (2000) 研究了抗惊厥烯胺酮的晶体结构,这些烯胺酮与感兴趣的化合物有一些结构特征。他们的研究提供了对这类化合物在治疗惊厥中潜在用途的见解 (Kubicki 等人,2000)。
抗癌剂
- Alam 等人 (2016) 设计并合成了一系列吡唑衍生物,评估了它们对拓扑异构酶 IIα 的抑制活性和对癌细胞系的细胞毒性。这项研究与理解结构相似的化合物的抗癌潜力相关 (Alam 等人,2016)。
分子相互作用研究
- Shim 等人 (2002) 研究了吡唑-3-甲酰胺衍生物与 CB1 大麻素受体的分子相互作用。尽管重点研究了不同的化合物,但这项研究提供了对类似化合物如何与生物靶标相互作用的见解 (Shim 等人,2002)。
抗真菌活性
- Wu 等人 (2012) 合成了 N-(取代吡啶基)-1-甲基(苯基)-3-三氟甲基-1H-吡唑-4-甲酰胺衍生物,并评估了它们对各种植物病原真菌的抗真菌活性。这项研究展示了相关化合物在农业或医学中作为抗真菌剂的潜在用途 (Wu 等人,2012)。
聚合物合成
- Hsiao 等人 (1999) 探索了含有环己烷结构的芳香聚酰胺的合成和性质,这与感兴趣化合物中的环己基成分有关。这项研究有助于理解此类化合物在材料科学中的应用 (Hsiao 等人,1999)。
作用机制
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound can modulate the excitability of cells . .
未来方向
生化分析
Biochemical Properties
The compound N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .
Cellular Effects
N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, as a GIRK channel activator, can influence cell function by modulating the excitability of cells . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with GIRK channels . It can bind to these channels, leading to their activation . This can result in changes in gene expression and cellular metabolism .
属性
IUPAC Name |
N-cyclohexyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-16-22-20(24(29)25-18-10-6-3-7-11-18)14-21(17-8-4-2-5-9-17)26-23(22)28(27-16)19-12-13-32(30,31)15-19/h2,4-5,8-9,14,18-19H,3,6-7,10-13,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJIGICADINFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。